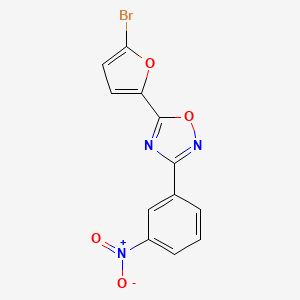![molecular formula C13H10F3N5O B5841642 N-{5-Ethyl-[1,2,4]triazolo[1,5-C]quinazolin-2-YL}-2,2,2-trifluoroacetamide](/img/structure/B5841642.png)
N-{5-Ethyl-[1,2,4]triazolo[1,5-C]quinazolin-2-YL}-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-Ethyl-[1,2,4]triazolo[1,5-C]quinazolin-2-YL}-2,2,2-trifluoroacetamide is a compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazole ring fused with a quinazoline moiety, which contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-Ethyl-[1,2,4]triazolo[1,5-C]quinazolin-2-YL}-2,2,2-trifluoroacetamide typically involves the nucleophilic substitution reaction of a quinazoline derivative with an appropriate triazole precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-{5-Ethyl-[1,2,4]triazolo[1,5-C]quinazolin-2-YL}-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., H2O2, KMnO4), reducing agents (e.g., LiAlH4, NaBH4), and bases (e.g., NaOH, KOtBu). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted quinazoline derivatives .
Applications De Recherche Scientifique
N-{5-Ethyl-[1,2,4]triazolo[1,5-C]quinazolin-2-YL}-2,2,2-trifluoroacetamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-{5-Ethyl-[1,2,4]triazolo[1,5-C]quinazolin-2-YL}-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of topoisomerase II, an enzyme involved in DNA replication and repair . Additionally, it can modulate signaling pathways related to inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-2-amine: Known for its anti-HIV and antibacterial activities.
1,2,4-Triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives: Exhibits antimicrobial and antifungal activities.
5-Aminobiphenyl derivatives: Used in photophysical studies and as intermediates in organic synthesis.
Uniqueness
N-{5-Ethyl-[1,2,4]triazolo[1,5-C]quinazolin-2-YL}-2,2,2-trifluoroacetamide stands out due to its trifluoroacetamide group, which enhances its lipophilicity and metabolic stability. This unique structural feature contributes to its potent biological activities and makes it a valuable compound for further research and development .
Propriétés
IUPAC Name |
N-(5-ethyl-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N5O/c1-2-9-17-8-6-4-3-5-7(8)10-18-12(20-21(9)10)19-11(22)13(14,15)16/h3-6H,2H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPRKQVTKLHNEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C3=NC(=NN13)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-1-(2-methoxyphenyl)methanimine](/img/structure/B5841577.png)

![5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5841589.png)
![2-[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B5841596.png)
![(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 4-PHENYLBUTANOATE](/img/structure/B5841597.png)

![1-(2-methylphenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine](/img/structure/B5841615.png)


![N-(3-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5841630.png)
![2-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5841636.png)

![3-N-[(E)-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride](/img/structure/B5841652.png)
![BIS[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]HYDRAZINE](/img/structure/B5841665.png)
